molecular formula C14H11Br2NO2 B11988683 2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B11988683
M. Wt: 385.05 g/mol
InChI Key: SDOJEVDHWSBMOS-UHFFFAOYSA-N
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Description

2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two bromine atoms, a methoxy group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 3,5-dibromosalicylaldehyde and 4-methoxyaniline. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins, potentially inhibiting their function. The imine linkage can interact with nucleophilic sites on enzymes, leading to enzyme inhibition. The bromine atoms can participate in halogen bonding, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol is unique due to the presence of both bromine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11Br2NO2

Molecular Weight

385.05 g/mol

IUPAC Name

2,4-dibromo-6-[(4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H11Br2NO2/c1-19-12-4-2-11(3-5-12)17-8-9-6-10(15)7-13(16)14(9)18/h2-8,18H,1H3

InChI Key

SDOJEVDHWSBMOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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